2-[(4-Chlorophenyl)methylidene]-2H-1,3-benzodithiole
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Overview
Description
2-[(4-Chlorophenyl)methylidene]-2H-1,3-benzodithiole is an organic compound that features a benzodithiole ring system substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methylidene]-2H-1,3-benzodithiole typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-mercaptobenzothiazole. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methylidene]-2H-1,3-benzodithiole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzodithiole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Halogenated or nitrated benzodithiole derivatives.
Scientific Research Applications
2-[(4-Chlorophenyl)methylidene]-2H-1,3-benzodithiole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methylidene]-2H-1,3-benzodithiole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)methylidene]propanedinitrile
- N-[(E)-(4-chlorophenyl)methylidene]-2-propanamine
- (E)-5[(4-chlorophenyl)methylene]-2,2-dimethylcyclopentanone
Uniqueness
2-[(4-Chlorophenyl)methylidene]-2H-1,3-benzodithiole is unique due to its benzodithiole ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
62217-24-7 |
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Molecular Formula |
C14H9ClS2 |
Molecular Weight |
276.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylidene]-1,3-benzodithiole |
InChI |
InChI=1S/C14H9ClS2/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-9H |
InChI Key |
FMGPYOVIECRRIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)SC(=CC3=CC=C(C=C3)Cl)S2 |
Origin of Product |
United States |
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